molecular formula C9H6ClN3O2 B3033047 4-Chloro-2-methyl-6-nitroquinazoline CAS No. 74151-22-7

4-Chloro-2-methyl-6-nitroquinazoline

Cat. No.: B3033047
CAS No.: 74151-22-7
M. Wt: 223.61 g/mol
InChI Key: SVLWKWGOOHGUNE-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-nitroquinazoline is a useful research compound. Its molecular formula is C9H6ClN3O2 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Medicinal Applications

4-Chloro-2-methyl-6-nitroquinazoline serves as an important intermediate in chemical synthesis. For instance, it's used in the synthesis of substituted quinolines and heterocycloquinolines, with applications in medicinal chemistry. These derivatives display a range of biological properties, including antibacterial, antimalarial, and anticancer activities. Studies have shown the effectiveness of these compounds in inhibiting tumor necrosis factor-alpha (TNF-α) production and T cell proliferation, indicating potential use in treating autoimmune diseases and cancer (Khodair et al., 1999); (Tobe et al., 2003).

Solid-Phase Synthesis

In pharmaceutical research, solid-phase synthesis utilizing this compound as a scaffold has been explored. This approach facilitates the creation of novel compounds, like dihydropyrazinoquinazolinones, which might have unique biological activities (Zhang et al., 2008).

Antileishmanial Activities

Compounds derived from this compound have shown promising antileishmanial activities. Studies have synthesized arylamino-nitroquinazolines, which demonstrate significant in vitro activities against Leishmania major, suggesting potential as antileishmanial drugs (Saad et al., 2016).

Antimicrobial and Antiviral Properties

Further research indicates the use of this compound derivatives in developing agents with antimicrobial and antiviral properties. Compounds have been synthesized to test against Plasmodium falciparum for antimalarial activity, and some have shown inhibition of SARS-CoV-2, offering insights into potential treatments for various infectious diseases (Zapol’skii et al., 2022).

Material Science Applications

In material science, derivatives of this compound have been investigated as corrosion inhibitors, highlighting their potential in protecting metals in industrial settings (Rbaa et al., 2019).

Safety and Hazards

The safety data sheet for 4-Chloro-2-methyl-6-nitroquinazoline indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Quinazoline derivatives, including 4-Chloro-2-methyl-6-nitroquinazoline, are being explored for their potential in cancer treatment . The development of targeted chemotherapeutic agents with low side effects and high selectivity is a key area of research .

Properties

IUPAC Name

4-chloro-2-methyl-6-nitroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c1-5-11-8-3-2-6(13(14)15)4-7(8)9(10)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLWKWGOOHGUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647977
Record name 4-Chloro-2-methyl-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74151-22-7
Record name 4-Chloro-2-methyl-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compounds of this invention with Formula I-VIb, wherein R2 is an alkyl group, could be prepared as illustrated by the exemplary reaction in Scheme 9. Reaction of a substituted 2-amino-benzoic acid, such as 2-amino-5-nitro-benzoic acid, with acetic anhydride, produces the corresponding substituted 2-methyl-4H-benzo[d][1,3]oxazine-4-one, such as 2-methyl-6-nitro-4H-benzo[d][1,3]oxazine-4-one, which is converted to the corresponding quinazoline-4(3H)-one, such as 2-methyl-6-nitro-quinazoline-4(3H)-one, by treatment with ammonia in dioxane. The compound is then converted to the corresponding 4-chloro-quinazoline, such as 4-chloro-2-methyl-6-nitro-quinazoline by reaction with phosphorylchloride. Reaction of the 4-chloro-quinazoline, such as 4-chloro-2-methyl-6-nitro-quinazoline with a substituted arylamine or heteroarylamine, such as N-methyl-4-methoxy-aniline, produces the corresponding 4-(arylamino or heteroarylamino)-quinazoline, such as substituted 2-methyl-6-nitro-4-anilino-quinazoline. Other substituted 2-amino-benzoic acid that can be used for the reaction include 2-amino-4-nitro-benzoic acid, 2-amino-5-chloro-benzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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